molecular formula C16H16N4O4S B4118124 N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide

N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide

Cat. No. B4118124
M. Wt: 360.4 g/mol
InChI Key: YLYKOMCCYIWUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide, also known as ENB-346, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of hydrazinecarbothioamides and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and proteins involved in inflammation, cancer, and diabetes. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a useful tool for investigating these conditions. However, there are also some limitations to using N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide and to identify any potential side effects or limitations of its use in scientific research.
In conclusion, N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide is a synthetic compound that has gained attention for its potential use in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties and has been studied for its effects on various diseases and conditions. While there are some limitations to its use in lab experiments, there are also several future directions for research on this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have reported the use of N-(4-ethoxyphenyl)-2-(2-nitrobenzoyl)hydrazinecarbothioamide in animal models to investigate its effects on various diseases and conditions.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-2-24-12-9-7-11(8-10-12)17-16(25)19-18-15(21)13-5-3-4-6-14(13)20(22)23/h3-10H,2H2,1H3,(H,18,21)(H2,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYKOMCCYIWUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(2-nitrophenyl)carbonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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